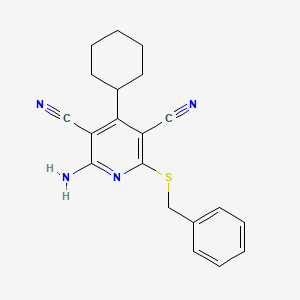

2-Amino-6-(benzylthio)-4-cyclohexylpyridine-3,5-dicarbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

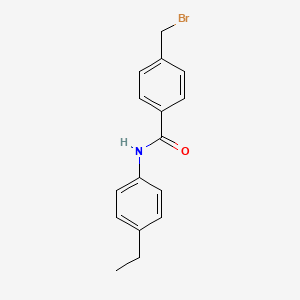

The compound “2-Amino-6-(benzylthio)-4-cyclohexylpyridine-3,5-dicarbonitrile” is a complex organic molecule. It contains several functional groups including an amino group (-NH2), a benzylthio group (-SC6H5), a cyclohexyl group (C6H11), and two nitrile groups (-CN). These functional groups suggest that the compound could have interesting chemical properties and reactivity .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the cyclohexyl group suggests that the compound could have some degree of three-dimensionality, and the nitrile groups could introduce polarity .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The amino group could participate in acid-base reactions, the benzylthio group could undergo oxidation, and the nitrile groups could be hydrolyzed to form carboxylic acids .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure and functional groups. For example, the presence of nitrile groups could increase its polarity and potentially its boiling point .Scientific Research Applications

Medicinal Chemistry and Drug Discovery

The benzothiazole moiety, to which ABTPDC belongs, has garnered significant interest due to its diverse biological activities. Researchers have explored ABTPDC as a potential scaffold for drug development. Its weak base nature and structural features make it suitable for designing novel compounds with anti-inflammatory, analgesic, antitumor, antibacterial, and antiviral properties .

Urease Inhibition

Urease is an enzyme involved in urea hydrolysis, and its inhibition is relevant in various contexts, including agriculture (to reduce soil acidity) and medicine (to combat Helicobacter pylori infections). ABTPDC has demonstrated potent urease inhibition, with an IC50 value of 26.35 µg/mL for the compound 6-phenylbenzo[d]thiazole-2-amine (3e) .

Nitric Oxide (NO) Scavenging

Nitric oxide plays a crucial role in physiological processes, but excessive levels can lead to oxidative stress and inflammation. ABTPDC, specifically 6-(4-methoxyphenyl)benzo[d]thiazole-2-amine (3c), exhibited high NO scavenging activity at 100 µg/mL. This property makes it relevant for potential therapeutic interventions .

Neuroprotective Research

Given its structural similarity to riluzole (a neuroprotective drug used in amyotrophic lateral sclerosis treatment), ABTPDC may hold promise in neuroprotection. Investigating its effects on neuronal health and neurodegenerative diseases could be valuable .

Synthetic Intermediates and Reactants

2-Aminobenzothiazoles, including ABTPDC, serve as versatile intermediates and reactants in organic synthesis. Their endocyclic N functions and NH2 groups allow reactions with bis-electrophilic reagents, leading to various fused heterocyclic compounds. Researchers can exploit ABTPDC’s reactivity for constructing diverse chemical structures .

Monofluorinated Compounds

ABTPDC derivatives, such as 2-amino-6-fluorobenzoic acid, provide accessible synthons for constructing monofluorinated compounds. These fluorinated derivatives find applications in materials science, pharmaceuticals, and agrochemicals .

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-amino-6-benzylsulfanyl-4-cyclohexylpyridine-3,5-dicarbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4S/c21-11-16-18(15-9-5-2-6-10-15)17(12-22)20(24-19(16)23)25-13-14-7-3-1-4-8-14/h1,3-4,7-8,15H,2,5-6,9-10,13H2,(H2,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIEPIIXZVPVKOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=C(C(=NC(=C2C#N)SCC3=CC=CC=C3)N)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-6-(benzylthio)-4-cyclohexylpyridine-3,5-dicarbonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-((2,5-dimethylbenzyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2905824.png)

![ethyl 4-chloro-1-ethyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2905832.png)

![N-(1,3-benzodioxol-5-ylmethyl)-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2905837.png)

![(E)-4-(N,N-diallylsulfamoyl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2905843.png)

![2-chloro-6-fluoro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2905844.png)

![4-chloro-1-cyclopentyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2905845.png)

![7-((2,4-dichlorobenzyl)thio)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2905846.png)

![2-Chloro-5-[methyl(phenyl)sulfamoyl]benzoic acid](/img/structure/B2905847.png)